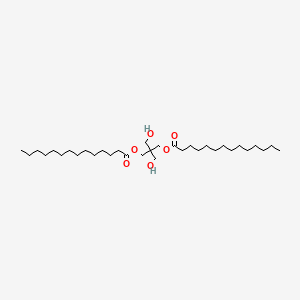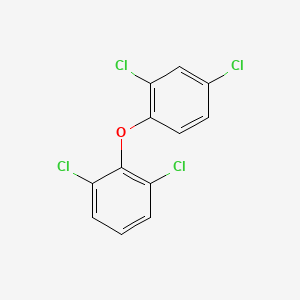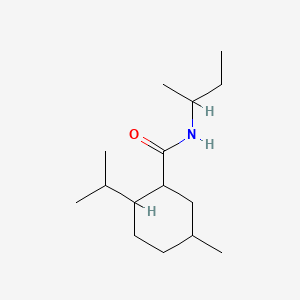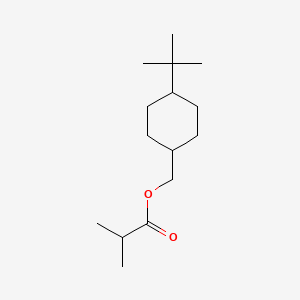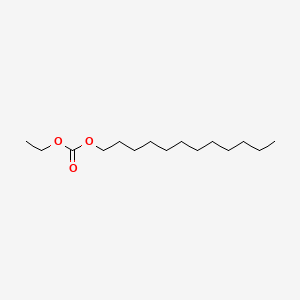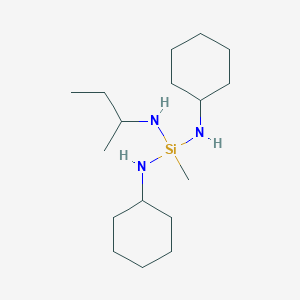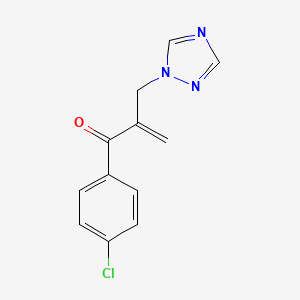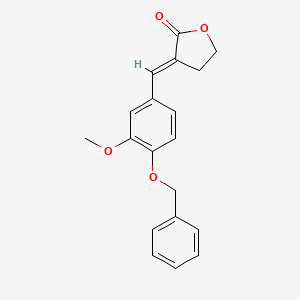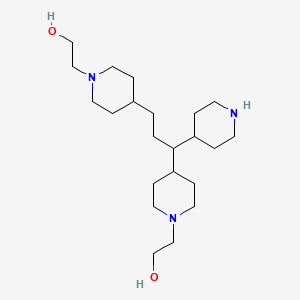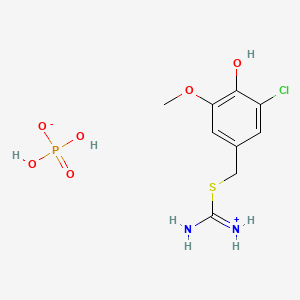
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate is a chemical compound with the molecular formula C9H14ClN2O6PS and a molecular weight of 344.71 g/mol. It is characterized by the presence of a chlorinated benzyl group, a hydroxy group, a methoxy group, and an isothiouronium group, all attached to a phosphate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate typically involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzyl chloride with thiourea in the presence of a suitable base, followed by phosphorylation with phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isothiouronium group can be reduced to form thiourea derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The isothiouronium group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated benzyl group may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.
Comparison with Similar Compounds
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate can be compared with other similar compounds, such as:
2-(3-Chloro-4-hydroxybenzyl)isothiouronium dihydrogen phosphate: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Chloro-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-(4-Hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the chlorine atom, which may alter its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
85422-96-4 |
|---|---|
Molecular Formula |
C9H14ClN2O6PS |
Molecular Weight |
344.71 g/mol |
IUPAC Name |
[amino-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylsulfanyl]methylidene]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C9H11ClN2O2S.H3O4P/c1-14-7-3-5(4-15-9(11)12)2-6(10)8(7)13;1-5(2,3)4/h2-3,13H,4H2,1H3,(H3,11,12);(H3,1,2,3,4) |
InChI Key |
AWXDPELYNAZMCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CSC(=[NH2+])N)Cl)O.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



